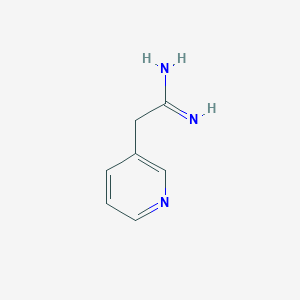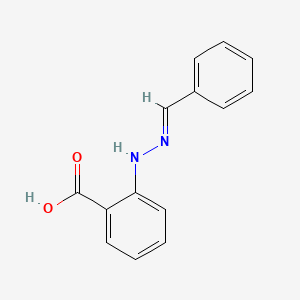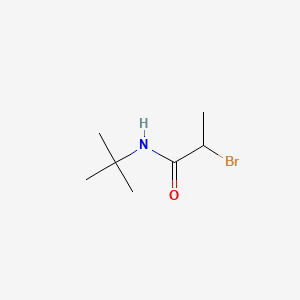
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Vue d'ensemble
Description
The compound “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” is a derivative of tetrahydrofuran, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The tert-butyl group and carbamate group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydrofuran ring, an amine group, and a tert-butyl carbamate group . The (3R,4S) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .Chemical Reactions Analysis
Again, while specific reactions involving “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate” are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, amines can act as nucleophiles in reactions with electrophiles, and carbamates can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carbamate group could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
- Indole Precursor : tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate serves as a versatile building block for synthesizing indole derivatives. These compounds play a crucial role in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties .
- Natural Product Synthesis : Researchers can use this compound to access biologically active natural products. For instance, it is a potential precursor for synthesizing compounds like Indiacen A and Indiacen B, which exhibit promising bioactivity .
- t-Butyl Tagging : The tert-butyl group (t Bu) is an excellent NMR probe due to its narrow and intense signals. Researchers can use t Bu-tagged proteins to study protein structures, dynamics, and interactions by NMR spectroscopy. The chemically identical methyl groups in t Bu enhance sensitivity even for large protein complexes .
- Stereoselective Syntheses : tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate can participate in stereoselective reactions. For example, it reacts with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable intermediates in organic synthesis .
Synthetic Chemistry and Drug Development
NMR Spectroscopy and Protein Studies
Organic Synthesis and Stereoselective Reactions
Mécanisme D'action
Target of Action
Similar compounds like tert-butyl carbamate have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with enzymes or receptors involved in these biochemical processes.
Mode of Action
It’s known that similar compounds participate in palladium-catalyzed cross-coupling reactions . This suggests that the compound might interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Related compounds have been used in the synthesis of tetrasubstituted pyrroles , indicating that it may influence the biochemical pathways involved in the synthesis of these compounds.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may result in the synthesis of specific organic compounds, such as n-boc-protected anilines and tetrasubstituted pyrroles .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



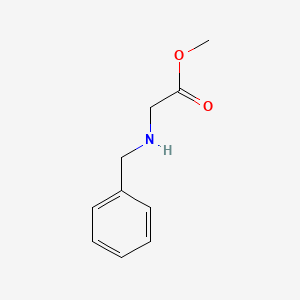


![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B3021622.png)
![Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B3021625.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B3021627.png)
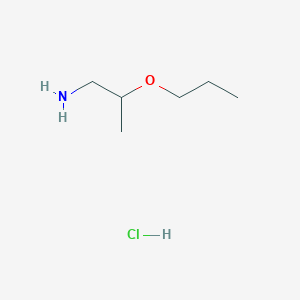
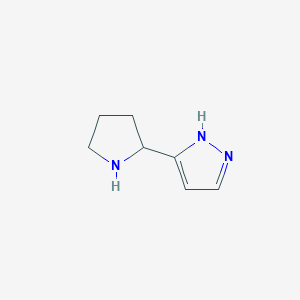
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B3021635.png)
